4-(benzylideneamino)-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(benzylideneamino)-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol: is a fascinating compound with a complex structure. Let’s break it down:
Chemical Formula: CHNS
Molecular Weight: 402.454 g/mol
CAS Number: 331460-54-9
1,2,4-triazoles , which are characterized by their five-membered ring containing three nitrogen atoms and one sulfur atom. The benzylideneamino group adds further complexity, making it an intriguing molecule for study.
Preparation Methods
Synthetic Routes:
Condensation Reaction:
Industrial Production:
- While industrial-scale production methods may vary, the synthetic route mentioned above can be adapted for large-scale synthesis.
- Optimization of reaction conditions, solvent choice, and purification steps are crucial for efficient production.
Chemical Reactions Analysis
Oxidation: The thiol group (-SH) can undergo oxidation to form a disulfide bond (-S-S-).
Reduction: Reduction of the imine group (C=N) can yield the corresponding amine.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents: Aldehydes, reducing agents, and nucleophiles.
Major Products: The imine product and its reduced form are key intermediates.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as an antimicrobial, antiviral, or anticancer agent.
Materials Science: Its unique structure may find applications in organic electronics or sensors.
Biological Studies: Investigating its interactions with enzymes, receptors, or cellular pathways.
Mechanism of Action
Targets: It may interact with specific proteins, enzymes, or receptors.
Pathways: Further studies are needed to elucidate its precise mechanism within biological systems.
Comparison with Similar Compounds
Similar Compounds:
Biological Activity
The compound 4-(benzylideneamino)-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
This compound features a triazole ring, a thiol group, and a tert-butyl substituent, which enhances its lipophilicity and biological activity. The synthesis typically involves the condensation of 4-(tert-butyl)benzaldehyde with appropriate hydrazones under acidic or basic conditions. The reaction can be optimized for yield and purity through various methods such as recrystallization or chromatography.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. The presence of the thiol group in this compound enhances its ability to interact with microbial targets. For instance, studies have shown that similar triazole derivatives possess antibacterial activity against various pathogens, including Escherichia coli and Staphylococcus aureus .
Anticancer Properties
The anticancer potential of this compound has been highlighted in several studies. It has been observed to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. For example, one study reported that compounds with similar structures induced apoptosis in MCF-7 breast cancer cells by disrupting cell cycle progression and increasing lactate dehydrogenase (LDH) enzyme activity .
The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets. The triazole ring can inhibit enzymes critical for cancer cell survival, while the thiol group may form covalent bonds with proteins involved in cellular signaling pathways. This dual action enhances its effectiveness as a therapeutic agent .
Comparative Analysis
A comparative analysis with structurally similar compounds reveals distinct differences in biological activity:
Compound Name | Key Features | Biological Activity |
---|---|---|
5-(3-Chlorophenyl)-4H-1,2,4-triazole-3-thiol | Lacks tert-butyl group | Antimicrobial |
5-(phenyl)-4H-1,2,4-triazole-3-thiol | No halogen substituent | Anticancer potential |
5-(p-tolyl)-4H-1,2,4-triazole-3-thiol | Contains methyl group | Antimicrobial |
5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol | Furan substitution | Antioxidant properties |
The unique combination of substituents in this compound likely contributes to its enhanced pharmacological profile compared to these derivatives .
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Study on Anticancer Activity : A recent study demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer. The mechanism involved apoptosis induction and cell cycle arrest at the G0/G1 phase .
- Antimicrobial Efficacy : In vitro tests showed that this compound exhibited potent activity against multidrug-resistant bacterial strains. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics .
Properties
Molecular Formula |
C19H20N4S |
---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
4-[(E)-benzylideneamino]-3-(4-tert-butylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H20N4S/c1-19(2,3)16-11-9-15(10-12-16)17-21-22-18(24)23(17)20-13-14-7-5-4-6-8-14/h4-13H,1-3H3,(H,22,24)/b20-13+ |
InChI Key |
JOHXBBCEIMGGIP-DEDYPNTBSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.